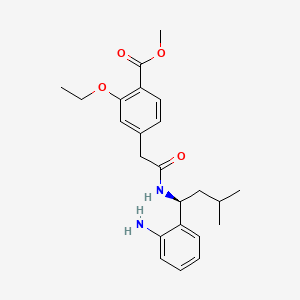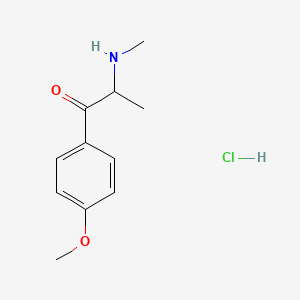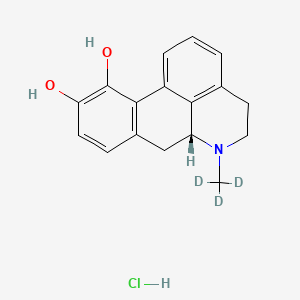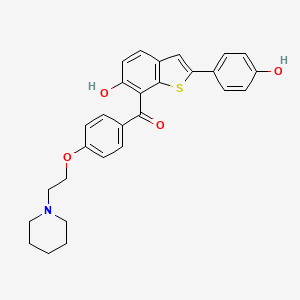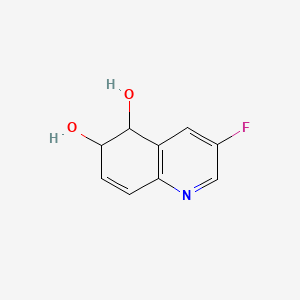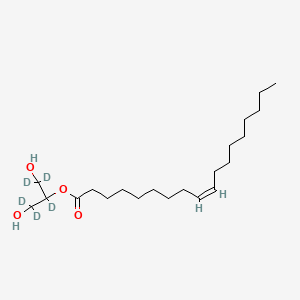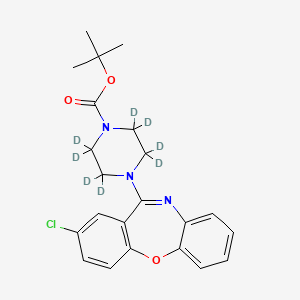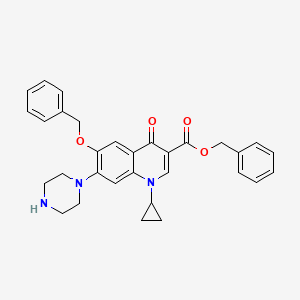
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is a derivative of ciprofloxacin, a well-known antibiotic. This compound is characterized by the substitution of a fluorine atom with a benzyloxy group and the esterification of the carboxylic acid group with a benzyl group. These modifications can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, ciprofloxacin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester typically involves multiple steps:
Defluorination: The fluorine atom at the 6-position of ciprofloxacin is replaced with a benzyloxy group. This can be achieved through nucleophilic substitution reactions using benzyloxy reagents under basic conditions.
Esterification: The carboxylic acid group of ciprofloxacin is esterified with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted ciprofloxacin derivatives depending on the nucleophile used.
Scientific Research Applications
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential antibacterial activity and its interactions with bacterial enzymes.
Medicine: Investigated for its potential as a new antibiotic with improved properties compared to ciprofloxacin.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is unique due to its structural modifications, which can potentially offer improved pharmacokinetic properties, reduced side effects, and enhanced antibacterial activity compared to its parent compound, ciprofloxacin.
Properties
IUPAC Name |
benzyl 1-cyclopropyl-4-oxo-6-phenylmethoxy-7-piperazin-1-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c35-30-25-17-29(37-20-22-7-3-1-4-8-22)28(33-15-13-32-14-16-33)18-27(25)34(24-11-12-24)19-26(30)31(36)38-21-23-9-5-2-6-10-23/h1-10,17-19,24,32H,11-16,20-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDDEIHDSMWOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
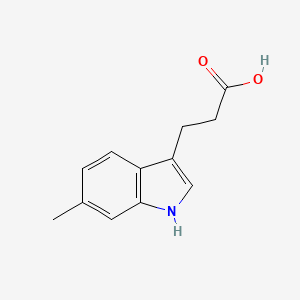

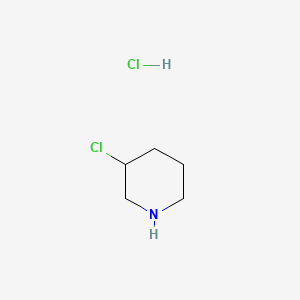

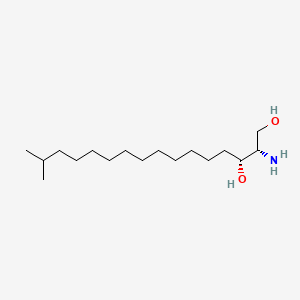
![2H-Isoxazolo[5,4-f]indole](/img/structure/B587850.png)
